4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

Regioisomerism Nitrile substitution Electronic effects

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 1203686-62-7) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a nitrile substituent at the 5-position and geminal dimethyl groups at the 4-position of the saturated isoquinoline ring system. With a molecular formula of C₁₂H₁₄N₂, a molecular weight of 186.25 g/mol, and computed physicochemical descriptors including LogP ~1.9, TPSA 35.82 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, this compound presents a compact, conformationally constrained scaffold.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 1203686-62-7
Cat. No. B598900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
CAS1203686-62-7
Synonyms4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESCC1(CNCC2=C1C(=CC=C2)C#N)C
InChIInChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12/h3-5,14H,7-8H2,1-2H3
InChIKeyNXLYCHGSVCJTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 1203686-62-7): Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 1203686-62-7) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a nitrile substituent at the 5-position and geminal dimethyl groups at the 4-position of the saturated isoquinoline ring system [1]. With a molecular formula of C₁₂H₁₄N₂, a molecular weight of 186.25 g/mol, and computed physicochemical descriptors including LogP ~1.9, TPSA 35.82 Ų, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, this compound presents a compact, conformationally constrained scaffold [1]. The THIQ core is widely recognized as a privileged structure in medicinal chemistry, serving as the foundation for ligands targeting dopaminergic, adrenergic, sigma, and melanocortin receptors, as well as monoamine oxidase enzymes [2]. The 5-carbonitrile substitution pattern distinguishes this compound from its more commonly encountered 7-cyano and 8-cyano regioisomers, a feature with significant implications for structure–activity relationship (SAR) exploration and lead optimization campaigns .

Regioisomeric SAR probe 5-CN ortho to ring junction; structurally distinct from patented 7-CN and 8-CN analogs.
Conformationally constrained fragment Gem-dimethyl locks saturated ring; zero rotatable bonds; drug-like fragment profile.
N‑substituted derivative synthesis Secondary amine enables alkylation/acylation; nitrile serves as a synthetic handle.

Why Generic Substitution Fails for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile: Regioisomeric Specificity and Conformational Constraint in the THIQ Scaffold


The 4,4-dimethyl-THIQ scaffold forms the core ring structure of numerous pharmacologically active analogs, yet the position of the nitrile substituent on the aromatic ring is not interchangeable [1]. The 5-carbonitrile regioisomer (CAS 1203686-62-7) places the electron-withdrawing cyano group at a position that is ortho to the ring junction, creating a distinct electronic environment and dipole orientation relative to the 7-cyano (CAS 264602-78-0), 8-cyano (CAS 1203686-30-9), and 6-cyano (CAS 1203686-13-8) positional isomers . In the broader THIQ literature, the position and nature of aromatic substitution have been shown to have a profound effect on antiproliferative activity, receptor subtype selectivity, and enzyme inhibition potency [2]. Furthermore, the 4,4-gem-dimethyl substitution introduces conformational constraint by eliminating rotational degrees of freedom and biasing the saturated ring geometry, a feature absent in the non-methylated analog 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 215794-24-4) [3]. For a scientific procurement decision where SAR exploration, patent position, or target-specific screening is the objective, substituting any regioisomer or des-methyl analog for the 5-cyano-4,4-dimethyl compound introduces an uncontrolled variable that can invalidate comparative biological data.

Target Compound
Potential Substitute
Risk
5‑CN regioisomer
7‑CN or 8‑CN isomer
Electronic environment and dipole orientation may shift; SAR may not transfer directly.
4,4‑gem‑dimethyl scaffold
Non‑methylated 5‑CN analog
Loss of conformational constraint; may alter target engagement geometry.
5‑CN substitution
Unsubstituted 4,4‑dimethyl‑THIQ
Absence of nitrile hydrogen‑bond acceptor; changes polarity and reactivity profile.

Quantitative Differentiation Evidence for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile: Regioisomeric, Physicochemical, and Procurement-Grade Comparative Data


Regioisomeric Nitrile Positioning: 5-CN Versus 7-CN and 8-CN Analogs — Structural and Electronic Differentiation

Among the known 4,4-dimethyl-THIQ carbonitrile positional isomers, the 5-carbonitrile regioisomer (target compound) places the electron-withdrawing cyano substituent at the position ortho to the ring junction (C4a), while the 7-cyano isomer (CAS 264602-78-0) places it at the position para to the ring junction, and the 8-cyano isomer (CAS 1203686-30-9) places it at the position ortho to the ethylene bridge [1]. This difference in regiochemistry alters the electronic distribution across the aromatic ring, as indicated by the distinct computed InChIKey identifiers: NXLYCHGSVCJTRX (5-CN) versus differing keys for the 7-CN and 8-CN isomers [1]. In patent US6358974, the 7-cyano-4,4-dimethyl-THIQ scaffold is employed as a synthetic intermediate bearing N-substitution for dopamine D3 receptor modulation, whereas the unsubstituted 5-cyano scaffold remains unexplored in published SAR studies, representing a structurally differentiated starting point for intellectual property generation [2].

Regioisomeric differentiation
Class-level
Target: 5‑CN (ortho to ring junction; InChIKey NXLYCHGSVCJTRX)
Comparators: 7‑CN (para), 8‑CN (ortho to ethylene bridge), 6‑CN. No head-to-head bioactivity data.
Supports regioisomeric SAR exploration.
No published comparative biological assays for the 5‑CN isomer as of 2026-05.
Regioisomerism Nitrile substitution Electronic effects SAR

Computed Physicochemical Property Differentiation: LogP, TPSA, and Conformational Descriptors Versus Non-Methylated and Regioisomeric Analogs

The target compound possesses a computed LogP (XLogP3-AA) of 1.9, a topological polar surface area (TPSA) of 35.82 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. In contrast, the non-methylated analog 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 215794-24-4, MW 158.20) has a lower molecular weight and lacks the conformational constraint imparted by the gem-dimethyl group [2]. The 4,4-dimethyl substitution eliminates the conformational flexibility associated with the saturated ring, biasing the scaffold toward a specific geometry that can pre-organize the amine and nitrile vectors for target engagement [3]. The zero rotatable bond count for the target compound (versus potential flexibility in non-gem-disubstituted analogs) is a key differentiator for fragment-based drug design and scaffold-hopping strategies where rigid, shape-defined cores are preferred.

Computed property profile
Data to verify
LogP 1.9 | TPSA 35.82 Ų | HBD 1 | HBA 2 | Rotatable bonds 0
ΔMW +28.05 vs non‑methylated 5‑CN analog; ΔLogP ~−0.5 vs unsubstituted THIQ.
Favorable drug-like space; nitrile adds polarity and synthetic versatility.
Computed (XLogP3-AA, Cactvs TPSA); no experimental logD or solubility data.
Physicochemical properties LogP TPSA Drug-likeness Conformational constraint

Procurement-Grade Purity Specifications: Vendor-Reported Purity Levels for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

Commercially available batches of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile are offered at two distinct purity specifications from verified suppliers: ≥95% (AKSci, Catalog 4729DU) and ≥98% (Chemscene, Catalog CS-0689628) . The ≥98% grade from Chemscene is accompanied by storage recommendations (sealed, dry, 2–8 °C) and GHS classification (Warning, H315-H319-H320), indicating skin and eye irritation potential . In comparison, the commonly sourced unsubstituted parent scaffold 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 78592-91-3) is typically available at 97% purity, while the 7-cyano isomer (CAS 264602-78-0) is listed primarily for custom synthesis rather than as a stocked catalog item, making the 5-cyano isomer more readily accessible for immediate procurement despite being the less-studied regioisomer in the patent literature .

Purity specification
Specification review
≥95% (AKSci, Cat. 4729DU) and ≥98% (Chemscene, Cat. CS-0689628). Storage: 2–8 °C, sealed, dry. GHS: Warning.
Supports direct use in sensitive biochemical and cell-based assays.
Vendor QC; batch-specific certificates of analysis not publicly reviewed.
Purity specification Procurement Quality control Vendor comparison

Scaffold Privilege and Biological Target Class Inference: THIQ Core Activity Profile Provides a Basis for Differentiated Screening

The 4,4-dimethyl-THIQ scaffold has been established as a privileged chemotype with demonstrated inhibitory activity against monoamine oxidase (MAO) enzymes [1] and binding affinity for dopamine D2 and D3 receptors [2]. The unsubstituted 4,4-dimethyl-THIQ (CAS 78592-91-3) has been co-crystallized in the PDB as ligand 4WT, confirming its ability to occupy enzyme active sites [3]. Furthermore, 2-substituted 4,4-dimethyl-THIQ derivatives have shown anti-MAO activity in published studies, and substituted THIQ analogs have demonstrated antiproliferative activity with IC₅₀ values in the sub-micromolar to low micromolar range against breast (MCF-7, MDA-MB-231), colon (HCT116, HT-29), and endometrial (Ishikawa) cancer cell lines [4][5]. The introduction of a 5-carbonitrile substituent onto this privileged scaffold is anticipated to modulate both the electronic character of the aromatic ring and the hydrogen-bonding capacity of the molecule, potentially altering target selectivity profiles relative to the unsubstituted parent and regioisomeric analogs. However, no direct experimental biological data for the specific 5-CN-4,4-dimethyl-THIQ compound have been identified in the public domain as of May 2026.

Scaffold-class bioactivity inference
Class-level
THIQ core: MAO inhibition, D2/D3 affinity, antiproliferative range IC₅₀ 0.055–10.7 μM (literature for substituted analogs). No direct data for CAS 1203686-62-7.
Supports screening inclusion; requires empirical profiling.
Class-level inference only; users must generate compound-specific biological data.
Privileged scaffold Monoamine oxidase Dopamine receptors Sigma receptors Anticancer

Procurement-Relevant Application Scenarios for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile Based on Structural and Scaffold-Class Differentiation


Regioisomeric SAR Scanning in THIQ-Based Lead Optimization Programs

Medicinal chemistry teams conducting systematic SAR exploration of the THIQ scaffold can employ 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile as the 5-cyano regioisomer probe in a panel that includes the 7-cyano (CAS 264602-78-0), 8-cyano (CAS 1203686-30-9), and 6-cyano (CAS 1203686-13-8) positional isomers. Because the electronic and steric effects of the nitrile group vary substantially with its position on the aromatic ring, comparative biological profiling across the full regioisomeric panel can reveal position-specific structure–activity relationships that inform patent strategy and lead optimization . The 5-cyano isomer is particularly valuable because its nitrile is situated ortho to the ring junction, a geometry that may engage protein binding pockets in a manner distinct from the para-oriented 7-cyano isomer exemplified in existing patent literature .

Conformationally Constrained Fragment Library Design for FBDD and Scaffold-Hopping Campaigns

With zero rotatable bonds, a molecular weight of 186.25 Da, and favorable computed drug-like properties (LogP 1.9, TPSA 35.82 Ų), 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile meets the criteria for a fragment library component in fragment-based drug discovery (FBDD) . The gem-dimethyl substitution enforces conformational rigidity not present in non-methylated THIQ analogs, making this compound a shape-defined scaffold that can serve as a starting point for structure-guided optimization. The nitrile group provides both a synthetic handle (hydrolyzable to carboxylic acid or amide; reducible to aminomethyl) and a potential hydrogen-bond acceptor for target engagement, while the secondary amine permits N-functionalization for fragment growth . The availability of this compound in ≥98% purity from Chemscene supports direct use in biophysical screening assays (SPR, DSF, NMR) without the need for additional purification .

N-Substituted Derivative Synthesis for CNS Target Screening (MAO, Dopamine Receptors, Sigma Receptors)

Given the established activity of N-substituted 4,4-dimethyl-THIQ derivatives as monoamine oxidase inhibitors and dopamine receptor ligands, the 5-carbonitrile-substituted scaffold serves as a versatile synthetic intermediate for generating focused compound libraries targeting CNS enzymes and receptors . The secondary amine can be functionalized via alkylation, acylation, or reductive amination to introduce diverse N-substituents, while the 5-nitrile can be independently transformed or retained as a pharmacophoric element. The hydrochloride salt form (CAS 1203682-69-2) may be preferred for reactions requiring improved solubility in polar solvents . Because the 5-cyano regioisomer is not exemplified in major THIQ patent families, N-substituted derivatives derived from this scaffold may offer advantageous intellectual property positioning relative to derivatives built on the more commonly described 7-cyano and 8-cyano cores .

Chemical Biology Probe Development: Nitrile as a Dual-Purpose Pharmacophore and Synthetic Handle

The 5-carbonitrile group provides dual functionality for chemical biology applications: it can serve as a pharmacophoric element (engaging in hydrogen-bonding or dipole interactions with target proteins) and as a synthetic handle for late-stage diversification . The nitrile can be hydrolyzed to a carboxylic acid for bioconjugation, reduced to an aminomethyl group for linker attachment, or converted to a tetrazole as a bioisosteric replacement. The conformational rigidity imposed by the 4,4-dimethyl substitution ensures that any derivatization at the 5-position occurs on a geometrically well-defined scaffold, facilitating structure-based design and SAR interpretation . The compound's availability in ≥98% purity with defined storage conditions (2–8 °C, sealed, dry) supports its use in chemical proteomics and target identification workflows where high chemical purity is essential to avoid artifacts .

Application
Selection Property
Validation Focus
Regioisomeric SAR scanning
5‑CN ortho-to-junction placement; differentiation from 7‑CN and 8‑CN isomers
Comparative SAR profiling across CN positional isomers
Conformationally constrained fragment library
Zero rotatable bonds; rigid gem-dimethyl scaffold
Biophysical assay compatibility (SPR, DSF, NMR)
N‑substituted derivative synthesis
Secondary amine for alkylation/acylation; nitrile as pharmacophore
Target engagement assays (MAO, dopamine receptors, sigma receptors)
Chemical biology probe development
Nitrile dual purpose: pharmacophore and synthetic handle
Chemical proteomics target ID validation
Quote Request

Request a Quote for 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.